N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide
CAS No.: 890599-88-9
Cat. No.: VC21519805
Molecular Formula: C22H28ClN3O4S
Molecular Weight: 466g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890599-88-9 |
|---|---|
| Molecular Formula | C22H28ClN3O4S |
| Molecular Weight | 466g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H28ClN3O4S/c1-15-11-16(2)22(17(3)12-15)31(28,29)26-9-7-25(8-10-26)14-21(27)24-19-13-18(23)5-6-20(19)30-4/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27) |
| Standard InChI Key | YQPWSLKRFSRWFJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Introduction
N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide is a complex organic compound with a molecular formula of C22H28ClN3O4S and a molecular weight of approximately 466.0 g/mol . This compound combines a chloro-methoxyphenyl group with a mesitylsulfonyl piperazine moiety, which suggests potential applications in medicinal chemistry due to its unique structural features.
Synthesis and Preparation
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. These may include the coupling of a chloro-methoxyphenyl amine with a mesitylsulfonyl piperazine derivative, followed by acetylation to form the acetamide linkage. Specific conditions and catalysts are often required to achieve high yields and purity.
Potential Applications
Given its structural complexity and the presence of functional groups known to interact with biological targets, N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide may have potential applications in medicinal chemistry. This could include roles in drug development for diseases involving enzyme or receptor modulation.
Comparison with Related Compounds
Compounds with similar structures, such as 1-(5-chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine, have been studied for their pharmacological properties. These compounds often exhibit unique biological activities based on their specific functional groups. For example:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide | Chloro-methoxyphenyl and mesitylsulfonyl piperazine | Potential for enzyme or receptor modulation |
| 1-(5-chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine | Chloro-methylphenyl and mesitylsulfonyl piperazine | Central nervous system activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume